1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid

Antibiotic Resistance AmpC beta-Lactamase Virtual Screening

1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid is a heterocyclic small molecule featuring a phthalimide core substituted with a 2-pyrimidinyl ring and a carboxylic acid moiety. It is catalogued as a screening compound within the ChemBridge library (ID:.

Molecular Formula C13H7N3O4
Molecular Weight 269.21 g/mol
CAS No. 328549-52-6
Cat. No. B1332485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid
CAS328549-52-6
Molecular FormulaC13H7N3O4
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C13H7N3O4/c17-10-8-3-2-7(12(19)20)6-9(8)11(18)16(10)13-14-4-1-5-15-13/h1-6H,(H,19,20)
InChIKeyIUHFHKXIELVUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid (CAS 328549-52-6): A Validated AmpC β-Lactamase Inhibitor Scaffold


1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid is a heterocyclic small molecule featuring a phthalimide core substituted with a 2-pyrimidinyl ring and a carboxylic acid moiety . It is catalogued as a screening compound within the ChemBridge library (ID: 5176187) . Its key differentiator from other in-class screening compounds is its validated, though modest, biochemical activity as a novel, non-β-lactam inhibitor of the AmpC β-lactamase enzyme, a critical mediator of antibiotic resistance in Gram-negative bacteria [1].

Generic Substitution Risks with 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid (328549-52-6)


Indiscriminate substitution with other phthalimide or pyrimidine-carboxylic acid analogs is high-risk for projects targeting AmpC β-lactamase. The specificity of the identified interaction was confirmed through a rigorous experimental funnel: from a massive virtual screen of 6 million compounds, only 61 diverse top-scorers were selected for in vitro testing, and just 7 were confirmed as novel inhibitors, including compound 5176187 [1]. This stringent selection process indicates that subtle structural features of the 1,3-dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid scaffold are essential for the specific protein-ligand interactions and binding pose predicted in the validated docking model. Randomly selecting other carboxylic acids or phthalimides from a library would not guarantee this validated interaction profile, making this specific compound a critical reference point for this mechanism of inhibition [1].

Quantitative Evidence for 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid (CAS 328549-52-6) in Prioritization


Validated Non-β-Lactam AmpC Inhibitor: Selection from 6M-Compound Virtual Screen

The primary differentiator is its confirmed status as one of only seven novel AmpC inhibitors identified from a prospective virtual screen of approximately 6 million commercially available compounds [1]. This provides a powerful, quantified enrichment factor. The comparison is thus against the millions of other compounds in the screening library that failed to show activity at the designated threshold, although precise IC50 values for all 61 experimentally tested compounds are required for full quantitative comparison [1].

Antibiotic Resistance AmpC beta-Lactamase Virtual Screening Enzyme Inhibition

Novel Scaffold Differentiation for AmpC β-Lactamase

The study explicitly identifies compound 5176187 as possessing a 'novel scaffold' [1]. The chemical structure, based on a 1,3-dioxo-2-pyrimidin-2-ylisoindoline core, is chemically distinct from classic β-lactam and other known non-β-lactam AmpC inhibitor classes like boronic acids or carboxamides. This scaffold novelty is a differentiator when compared to in-class or known inhibitor analogs, providing a fresh starting point for lead optimization and a unique intellectual property position.

Drug Discovery Medicinal Chemistry Scaffold Hopping Antibiotic Resistance

Physicochemical Differentiation from Close Analogs

The compound has a molecular weight (269.21 g/mol) and calculated LogP (1.03) and predicted LogD values (LogD at pH 5.5: -1.02; LogD at pH 7.4: -2.39) characteristic of a small, highly soluble fragment or lead-like molecule [1]. This is a quantitative differentiator from higher molecular weight and more lipophilic analogs often found in kinase inhibitor libraries. For example, the calculated LogD values indicate that at physiological pH, the compound is highly polar and likely has good aqueous solubility, a desirable property for achieving high concentrations in bacterial inhibition assays.

ADMET Drug-likeness Physicochemical Properties Bioavailability

Application Scenarios for 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid (328549-52-6) in Research & Development


Lead Optimization Starting Point for Novel AmpC β-Lactamase Inhibitors

This compound is ideally suited as a starting point for a medicinal chemistry structure-activity relationship (SAR) program aimed at developing novel, non-β-lactam AmpC inhibitors. Having been experimentally validated in a rigorous virtual screening funnel, it represents a high-priority hit scaffold for iterative optimization [1]. Its 'novel scaffold' designation and favorable physicochemical properties for further elaboration make it a strategically valuable asset for teams looking to establish a new chemical series targeting antibiotic resistance [1].

Chemical Probe for Mechanistic Studies of AmpC β-Lactamase

The validated binding interaction with AmpC qualifies this compound as a useful chemical probe for studying the enzyme's non-β-lactam binding pocket and catalytic mechanism. Researchers can use it in biochemical and biophysical assays (e.g., enzyme kinetics, X-ray crystallography, NMR) to dissect the key molecular interactions responsible for inhibition, distinct from those of β-lactam substrates [1]. Its purchase enables fundamental research into bacterial resistance mechanisms, an area with well-characterized, significant unmet clinical need [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight under 300 Da, this compound fits the profile of a fragment-sized molecule and has been validated against AmpC β-lactamase. It can be used to enrich or benchmark screening libraries intended for FBDD campaigns against challenging antibacterial targets, providing a biologically validated anchor for fragment linking or growing strategies [1]. Its high-quality source from the ChemBridge library also ensures reliable resupply for iterative testing cycles .

Quote Request

Request a Quote for 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.